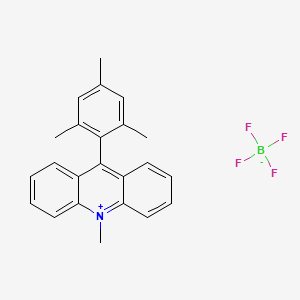

9-Mesityl-10-methylacridinium tetrafluoroborate

Beschreibung

The exact mass of the compound 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Mesityl-10-methylacridinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Mesityl-10-methylacridinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMWMXQQOIIJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442433-71-7 | |

| Record name | 1442433-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 9-Mesityl-10-methylacridinium tetrafluoroborate

Abstract

This technical guide provides an in-depth exploration of 9-Mesityl-10-methylacridinium tetrafluoroborate, a preeminent organic photocatalyst that has become indispensable in modern synthetic chemistry. We will detail a field-proven synthetic protocol, explain the critical roles of the molecule's structural components, and present a comprehensive guide to its analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalyst in their work. By elucidating the causality behind experimental choices and providing robust characterization data, this guide aims to empower users to confidently synthesize and validate this crucial reagent.

Introduction: The Rise of a Metal-Free Photocatalyst

Visible-light photoredox catalysis has emerged as a transformative platform for chemical synthesis, enabling the formation of complex bonds under remarkably mild conditions.[1] For years, this field was dominated by expensive and precious transition-metal complexes, primarily of ruthenium and iridium.[1][2] The search for sustainable, cost-effective, and functionally complementary alternatives led to the development of purely organic dyes.

Among these, acridinium salts, pioneered by the foundational work of Fukuzumi, have distinguished themselves through their exceptional photophysical properties, high reduction potentials in the excited state, and broad solvent compatibility.[3][4][5] 9-Mesityl-10-methylacridinium tetrafluoroborate ([Mes-Acr-Me]BF₄), in particular, has been popularized as a robust and highly effective photooxidant.[2][5] Its design ingeniously overcomes the stability issues that plagued earlier organic photocatalysts.

This guide offers a detailed protocol for the synthesis of [Mes-Acr-Me]BF₄ and a thorough discussion of the analytical techniques required for its unambiguous characterization, ensuring researchers can produce and validate this high-performance catalyst for their synthetic endeavors.

Molecular Architecture and Design Rationale

The efficacy of 9-Mesityl-10-methylacridinium tetrafluoroborate stems from its unique and deliberate molecular structure. Each component plays a critical role in its stability and photocatalytic function.

-

Acridinium Core: This planar, aromatic heterocycle is the chromophore, responsible for absorbing visible light (typically blue light). It serves as the primary electron acceptor in the excited state.

-

N-Methyl Group: The methyl group at the 10-position creates a permanently cationic quaternary nitrogen, locking the acridinium core in its oxidized state and enhancing its electron-accepting ability.

-

C9-Mesityl Group: The introduction of a bulky mesityl (2,4,6-trimethylphenyl) group at the 9-position is a key design feature. This group provides steric shielding, physically blocking the approach of nucleophiles that would otherwise attack this electron-deficient position, a common pathway for catalyst degradation and photobleaching.[3]

-

Tetrafluoroborate (BF₄⁻) Anion: This is a weakly coordinating and chemically robust counter-ion that imparts good solubility in a range of organic solvents without interfering with the catalytic cycle.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 9-Mesityl-10-methylacridinium salts is most reliably achieved through the addition of a mesityl organometallic reagent to an N-alkylated acridone precursor, followed by acid-mediated dehydration and anion exchange.[2][6] This approach is robust and scalable.

Experimental Protocol

Materials:

-

N-Methylacridone

-

2-Bromomesitylene (1-Bromo-2,4,6-trimethylbenzene)

-

Magnesium turnings

-

Iodine (catalytic)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrafluoroboric acid (HBF₄), 48 wt. % in H₂O

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

Procedure:

-

Preparation of Mesitylmagnesium Bromide:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

In a separate flask, prepare a solution of 2-bromomesitylene (1.1 eq) in anhydrous THF.

-

Add a small portion of the 2-bromomesitylene solution to the magnesium turnings and gently heat to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once initiated, add the remaining 2-bromomesitylene solution dropwise while maintaining a gentle reflux. After the addition is complete, continue to stir the reaction at room temperature for 1-2 hours until the magnesium is consumed.

-

Causality: Anhydrous conditions are paramount as Grignard reagents are potent bases and will be quenched by protic sources like water. The iodine crystal acts as an activator for the magnesium surface.

-

-

Nucleophilic Addition to N-Methylacridone:

-

In a separate flame-dried flask under Argon, dissolve N-methylacridone (1.0 eq) in anhydrous THF.

-

Cool this solution to -78 °C (dry ice/acetone bath).

-

Slowly add the freshly prepared Mesitylmagnesium bromide solution via cannula to the N-methylacridone solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic C9 carbonyl carbon of N-methylacridone. Low-temperature addition controls the exothermicity of the reaction and minimizes side products.

-

-

Dehydration, Aromatization, and Anion Exchange:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding an aqueous solution of tetrafluoroboric acid (HBF₄, ~2 eq). A bright yellow precipitate should form.

-

Causality: The acid protonates the tertiary alkoxide formed in Step 2, leading to a tertiary alcohol. This intermediate rapidly undergoes acid-catalyzed dehydration (loss of H₂O) to generate the thermodynamically stable, fully aromatic acridinium cation. The HBF₄ also serves as the source for the tetrafluoroborate counter-ion.

-

-

Purification:

-

Collect the yellow precipitate by vacuum filtration and wash thoroughly with water and then diethyl ether to remove impurities.

-

The crude solid can be further purified by recrystallization. A common solvent system is dissolution in a minimal amount of hot ethanol followed by the slow addition of diethyl ether until turbidity is observed, then cooling to induce crystallization.

-

Dry the purified bright yellow solid under vacuum.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized photocatalyst.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₂BF₄N | [7] |

| Molecular Weight | 399.23 g/mol | |

| CAS Number | 1442433-71-7 | |

| Appearance | Bright yellow solid | [8] |

| Photocatalyst Activation (λₘₐₓ) | ~450 nm (in MeCN) |

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The spectra should be recorded in a deuterated solvent such as acetonitrile-d₃ or DMSO-d₆.

| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity | Assignment |

| ¹H NMR | ~8.7-8.8 (d) | Protons ortho to N⁺ on acridinium core |

| ~8.2-8.3 (t) | Protons para to N⁺ on acridinium core | |

| ~7.8-8.0 (m) | Remaining acridinium core protons | |

| ~7.3 (s) | Mesityl C-H protons | |

| ~4.8 (s) | N-CH₃ protons | |

| ~2.5 (s) | Mesityl para-CH₃ protons | |

| ~1.8 (s) | Mesityl ortho-CH₃ protons | |

| ¹³C NMR | ~160-165 | C9 carbon (attached to mesityl) |

| ~120-145 | Aromatic carbons of acridinium and mesityl | |

| ~40-45 | N-CH₃ carbon | |

| ~20-22 | Mesityl methyl carbons | |

| ¹⁹F NMR | Singlet | [BF₄]⁻ |

| ¹¹B NMR | Singlet | [BF₄]⁻ |

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the cation.

-

Technique: Electrospray Ionization (ESI+)

-

Expected Result: The analysis should show a prominent peak corresponding to the [M]⁺ cation, C₂₃H₂₂N⁺.

-

Calculated m/z: 312.1752

-

Observed m/z: Should match the calculated value within a small tolerance (e.g., ± 5 ppm).

C. UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum is critical for confirming the catalyst's light-absorbing properties.

-

Procedure: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile).

-

Expected Spectrum: The spectrum will show characteristic absorption bands. The lowest energy absorption maximum (λₘₐₓ), corresponding to the S₀ → S₁ transition, is crucial for determining the optimal wavelength for photoexcitation in catalytic reactions, typically around 450 nm.

Core Application: The Photoredox Catalytic Cycle

[Mes-Acr-Me]BF₄ functions as a potent photooxidant. Upon irradiation with visible light, it reaches an electronically excited state ([Mes-Acr-Me]) with a very high reduction potential (E₁/₂ [P/P⁻] ≈ +2.06 V vs. SCE), capable of oxidizing a wide range of organic substrates via single-electron transfer (SET).[3] This generates a substrate radical cation and the reduced acridinyl radical, initiating a catalytic cycle.

This catalytic mode has been successfully applied to a myriad of challenging transformations, including:

-

Catalytic hydrotrifluoromethylation of styrenes.

-

Thiol-ene and thiol-yne reactions.[10]

Conclusion

9-Mesityl-10-methylacridinium tetrafluoroborate stands as a testament to the power of rational molecular design in catalysis. Its synthesis is straightforward, and its structure provides an optimal balance of photophysical potency and chemical stability. The characterization methods detailed herein—NMR, HRMS, and UV-Vis spectroscopy—provide a self-validating system to ensure the quality and purity of the catalyst. As the field of synthetic chemistry continues to move towards more sustainable and efficient methodologies, the utility and importance of this exceptional organic photocatalyst are set to grow even further.

References

-

Pitre, S. P., et al. (2020). Design and application of aminoacridinium organophotoredox catalysts. RSC. [Link]

-

Le, T. (2022). Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst. Digital Commons @ Winthrop. [Link]

-

Various Authors. (2022). Synthesis and Applications of Acridinium Salts. Science of Synthesis. [Link]

-

Romero, N. H., & Nicewicz, D. A. (2016). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. NIH Public Access. [Link]

-

ResearchGate. On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. [Link]

-

PubChem. 9-Mesityl-10-methylacridinium tetrafluoroborate. [Link]

-

Cismesia, M. A., & Yoon, T. P. (2015). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society. [Link]

-

Singh, A., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC. [Link]

- Google Patents. Method of producing 9-mesityl-10-methyl acridinium salt.

-

ResearchGate. 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. [Link]

-

ResearchGate. Catalysts developed by the groups of Fukuzumi and Nicewicz. [Link]

-

Benniston, A. C., et al. (2014). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state. Chemical Communications. [Link]

-

PubChem. 9-Mesityl-10-methylacridinium. [Link]

Sources

- 1. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst [digitalcommons.winthrop.edu]

- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]

- 6. Buy 9-Mesityl-10-methylacridinium Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]

- 7. 9-Mesityl-10-methylacridinium tetrafluoroborate | C23H22BF4N | CID 71816562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9-Mesityl-10-methylacridinium Perchlorate | CymitQuimica [cymitquimica.com]

- 9. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of Fukuzumi Catalysts

Introduction: The Rise of Acridinium Photoredox Catalysis

In the landscape of modern synthetic chemistry, photoredox catalysis has emerged as a powerful paradigm, enabling novel transformations under mild and sustainable conditions.[1] While transition metal complexes, particularly those of iridium and ruthenium, have historically dominated the field, a significant shift towards cost-effective and environmentally benign organic photocatalysts is underway.[1][2] At the forefront of this movement are the acridinium-based catalysts, pioneered and extensively developed by Professor Shunichi Fukuzumi.[3][4] These purely organic compounds, most notably 9-mesityl-10-methylacridinium ion (Acr⁺–Mes), exhibit exceptional photophysical properties that often rival or even surpass their metal-based counterparts.[4]

Fukuzumi catalysts are characterized by their strong oxidizing ability in the excited state, chemical stability, and broad solvent compatibility.[1] Their remarkable efficacy stems from a unique intramolecular photoinduced electron transfer mechanism that generates a long-lived charge-separated state, which is the cornerstone of their catalytic activity.[5][6] This guide provides an in-depth exploration of the core photophysical properties of Fukuzumi catalysts, offering researchers, scientists, and drug development professionals a comprehensive understanding of their function and application. We will delve into the causality behind experimental choices for their characterization and provide validated protocols to empower researchers in this dynamic field.

Core Photophysical Principles: The Genesis of a Powerful Oxidant

The photocatalytic cycle of a Fukuzumi catalyst is initiated by the absorption of visible light.[5] Unlike many photocatalysts that rely on intersystem crossing to a triplet state, the key intermediate for Acr⁺–Mes is a long-lived intramolecular electron-transfer (ET) or charge-separated (CS) state.[5][7]

Upon photoexcitation, an electron is transferred from the electron-donating mesityl (or a similar aryl) group to the singlet excited state of the electron-accepting acridinium moiety.[6] This process creates a radical-cation/radical-anion pair within the same molecule, referred to as the electron-transfer (ET) state (Acr•–Mes•⁺).[8] This ET state is the primary photooxidant.[5] The key to the catalyst's success is the remarkably long lifetime of this state, which allows it to engage in bimolecular reactions with substrates.[8] The spin-forbidden nature of the intramolecular back electron transfer to the ground singlet state contributes to this long lifetime.[9]

Caption: Simplified Jablonski diagram for Acr⁺–Mes photocatalysis.

Key Photophysical Properties and Their Significance

The efficacy of a Fukuzumi catalyst is dictated by a combination of its photophysical and electrochemical properties. Understanding these parameters is crucial for selecting the appropriate catalyst for a given transformation and for designing new, improved catalysts.

Electronic Absorption and Emission Spectra

The absorption spectrum reveals the wavelengths of light a photocatalyst can absorb to initiate a reaction. Acr⁺–Mes and its derivatives typically exhibit strong absorption bands in the visible region (around 430 nm), which is advantageous as it allows for the use of readily available and low-energy visible light sources like LEDs.[5][10]

Fluorescence spectroscopy provides insight into the deactivation pathways of the excited state. A low fluorescence quantum yield (ΦFL) for Acr⁺–Mes (e.g., 0.04 in MeCN) indicates that the initial singlet excited state is rapidly and efficiently quenched by another process, which in this case is the desired intramolecular electron transfer to form the ET state.[9] In contrast, derivatives where this intramolecular ET is slower exhibit higher fluorescence quantum yields and longer fluorescence lifetimes.[9]

Excited-State Dynamics and Lifetimes

The lifetime of the catalytically active excited state is arguably the most critical parameter. A long lifetime increases the probability of a productive encounter with a substrate molecule. The ET state of Acr⁺–Mes is renowned for its exceptionally long lifetime, which can be on the order of microseconds or even longer in certain solvents.[7][8] This is a direct consequence of the slow back electron transfer.

Causality in Experimental Choice: To probe these ultrafast events, femtosecond transient absorption (TA) spectroscopy is the technique of choice.[9][11][12] It allows for the direct observation of the formation and decay of the ET state by monitoring its characteristic absorption bands (e.g., 480-660 nm for Acr•–Mes•⁺).[9] This provides invaluable kinetic data that cannot be obtained from steady-state measurements.

Quantum Yields

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules undergoing a specific event (e.g., product formation or formation of the ET state) to the number of photons absorbed. A high quantum yield for the formation of the ET state in Acr⁺–Mes (>75% in acetonitrile) signifies the high efficiency of the initial photochemical event.[7] This efficiency is a key contributor to the overall high performance of the catalyst in synthetic applications.[5]

Redox Potentials

The redox potentials of a photocatalyst in both its ground and excited states determine its thermodynamic ability to oxidize or reduce a substrate.

-

Ground-State Reduction Potential (Ered): This potential (e.g., -0.57 V vs SCE for Acr⁺–Mes) indicates the ease of reducing the acridinium ion.[9]

-

Excited-State Reduction Potential (Ered): This is a measure of the oxidizing power of the photocatalyst in its excited state. For Acr⁺–Mes, the ET state possesses a highly positive reduction potential (Ered = +2.06 V vs SCE), making it a very strong photooxidant capable of oxidizing a wide range of organic substrates.[3][10]

These potentials are typically measured using cyclic voltammetry (CV). The excited-state potential is not measured directly but calculated using the ground-state potential and the excited-state energy (E0,0), as described by the Rehm-Weller equation.[13]

Structure-Property Relationships: Tuning the Catalyst

A significant advantage of organic photocatalysts is the ability to systematically tune their properties through structural modification.[5] For Fukuzumi catalysts, altering the substituents on the acridinium core or the aryl donor group can significantly impact the redox potentials, excited-state lifetimes, and quantum yields. For example, introducing electron-withdrawing groups on the xylyl donor ring (as in Acr⁺–XylCl) can increase the oxidation potential, making the catalyst even more powerfully oxidizing.[9]

| Catalyst Derivative | λabs (nm) | ΦFL | τFL | Ered (V vs SCE) | *Eox(ET) (V vs SCE) | Ref |

| Acr⁺–Mes | 430 | 0.04 | 4.2 ps | -0.57 | +2.06 | [9] |

| Acr⁺–Xyl | - | 0.26 | 12 ns | -0.55 | - | [9] |

| Acr⁺–XylF | - | 0.65 | 24 ns | -0.53 | - | [9] |

| Acr⁺–XylCl | - | 0.56 | 21 ns | -0.53 | +2.21 | [9] |

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, the protocols described below are designed to be self-validating, incorporating necessary controls and calibration steps.

Protocol 1: Determination of Fluorescence Quantum Yield (ΦFL)

This protocol uses the relative method, comparing the fluorescence of the sample to a well-characterized standard.

Expertise & Experience: The choice of a standard is critical. It should absorb at a similar wavelength to the sample, and its quantum yield in the chosen solvent must be accurately known. Quinine sulfate in 0.1 M H₂SO₄ (ΦFL = 0.546) is a common standard for excitation in the UV-A range, while fluorescein in 0.1 M NaOH (ΦFL = 0.95) is used for the visible range.

Step-by-Step Methodology:

-

Prepare Solutions: Prepare a series of five concentrations for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Record Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Record Emission Spectra: Using a fluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength as in step 2. Ensure the excitation and emission slit widths are kept constant for all measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

-

Calculate Gradients: Determine the gradient (slope) of the straight line for both the sample (Gradsample) and the standard (Gradstd).

-

Calculate Quantum Yield: Use the following equation: Φsample = Φstd × (Gradsample / Gradstd) × (η2sample / η2std) where η is the refractive index of the solvent. If the same solvent is used for both, this term cancels out.

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Cyclic Voltammetry (CV) for Redox Potential Measurement

CV is an electrochemical technique used to measure the ground-state redox potentials of a catalyst.

Trustworthiness: A three-electrode setup (working, reference, and counter electrodes) is essential. The reference electrode (e.g., Ag/AgCl or SCE) must be stable and properly calibrated. It is standard practice to add an internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment to reference the measured potentials to a known standard.

Step-by-Step Methodology:

-

Prepare the Electrolyte Solution: Dissolve the sample (typically 1-2 mM) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Deaerate the Solution: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Set up the Potentiostat: Connect the working electrode (e.g., glassy carbon), reference electrode (e.g., SCE), and counter electrode (e.g., platinum wire) to the potentiostat.

-

Run the CV Scan: Scan the potential in the desired range. For reduction, scan to negative potentials; for oxidation, scan to positive potentials. A typical scan rate is 100 mV/s.

-

Identify Redox Waves: Observe the resulting voltammogram. A reversible one-electron transfer process will appear as a pair of peaks (anodic and cathodic) of similar height.

-

Determine Half-Wave Potential (E1/2): The half-wave potential for a reversible wave is calculated as E1/2 = (Epa + Epc) / 2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.[13] This E1/2 value represents the formal redox potential.

-

Internal Referencing: After the measurement, add a small amount of ferrocene to the solution and record another CV. Measure the E1/2 of the Fc/Fc⁺ couple and adjust the sample's potentials accordingly if needed to report against this standard.

Caption: Experimental workflow for Cyclic Voltammetry (CV).

Conclusion and Future Outlook

The Fukuzumi family of acridinium salts represents a pinnacle in the rational design of organic photoredox catalysts.[3][5] Their exceptional photophysical properties, particularly the generation of a highly oxidizing and long-lived electron-transfer state via intramolecular photoinduced electron transfer, underpin their broad utility in synthetic chemistry.[6][7] A thorough understanding and precise measurement of their absorption spectra, excited-state dynamics, quantum yields, and redox potentials are indispensable for their effective application and for the development of the next generation of catalysts. The methodologies and principles outlined in this guide provide a robust framework for researchers to explore, characterize, and innovate in the exciting field of organic photoredox catalysis. Future efforts will likely focus on shifting the absorption further into the visible/near-IR region and designing catalysts with even more extreme redox potentials to tackle ever more challenging chemical transformations.[3]

References

- On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation.

- Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions.

- Acid catalysis in thermal and photoinduced electron-transfer reactions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives.

- Strategies for accessing photosensitizers with extreme redox potentials. AIP Publishing.

- Organic synthetic transformations using organic dyes as photoredox c

- Redox catalysis via photoinduced electron transfer. Chemical Science (RSC Publishing).

- Organic Photoredox Catalysts Exhibiting Long Excited-St

- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applic

- Selective photocatalytic reactions with organic photocatalysts. Chemical Science (RSC Publishing).

- Organic Photoreaction Reagents. TCI Chemicals.

- Catalysts developed by the groups of Fukuzumi and Nicewicz.

- Recent Applications of Organic Dyes as Photoredox Catalysts in Organic Synthesis.

- Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transform

- Design and application of aminoacridinium organophotoredox c

- Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transform

- Photoredox catalysis of acridinium and quinolinium ion derivatives. Journal of Photochemistry and Photobiology C: Photochemistry Reviews.

- Transient absorption spectroscopy in visible-light photoc

- Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]

- 5. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00843J [pubs.rsc.org]

- 6. Selective photocatalytic reactions with organic photocatalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

The Engine of Modern Photoredox Catalysis: Unraveling the Mechanism of 9-Mesityl-10-methylacridinium Tetrafluoroborate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Visible-light photoredox catalysis has emerged as a transformative platform in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions. Among the pantheon of photocatalysts, organic dyes have garnered significant attention as sustainable and powerful alternatives to precious metal complexes.[1][2] This guide delves into the core mechanism of one of the most potent and widely utilized organic photocatalysts: 9-Mesityl-10-methylacridinium tetrafluoroborate. Pioneered by Fukuzumi and further developed by Nicewicz and others, this catalyst's exceptional performance stems from a unique intramolecular photoinduced electron transfer process that generates a long-lived, high-energy electron-transfer state.[2][3][4][5] We will dissect its molecular structure, explore its distinct photophysical properties, and illuminate the catalytic cycles that make it an indispensable tool for challenging chemical transformations, particularly in the realm of drug discovery and development.

The Unique Architecture of an Organic Powerhouse

The remarkable capabilities of 9-Mesityl-10-methylacridinium ([Acr⁺-Mes]) are intrinsically linked to its three-dimensional structure. The molecule consists of a planar, electron-deficient 10-methylacridinium cation, which acts as the chromophore and electron acceptor, linked at the 9-position to an electron-rich mesityl (2,4,6-trimethylphenyl) group, which serves as an intramolecular electron donor.[6][7]

Crucially, steric hindrance from the ortho-methyl groups of the mesityl ring forces it to adopt a nearly perpendicular orientation relative to the acridinium plane.[8] This orthogonal arrangement is not a trivial structural quirk; it is the key to the catalyst's function. It electronically decouples the two moieties in the ground state, preventing π-conjugation.[8] As a result, the highest occupied molecular orbital (HOMO) is localized on the mesityl group, while the lowest unoccupied molecular orbital (LUMO) is localized on the acridinium core.[8] This spatial separation of orbitals sets the stage for a highly efficient and unique photoinduced process.

The Core Mechanism: Birth of the High-Energy Electron-Transfer State

The catalytic cycle is initiated by the absorption of visible light (typically around 450 nm) by the acridinium chromophore. This promotes the catalyst to a singlet excited state ([¹Acr⁺*-Mes]). What happens next is the defining feature of this catalyst.

Instead of undergoing typical excited-state decay pathways like fluorescence or intersystem crossing at a high rate, the excited acridinium core is so oxidizing that it triggers an ultrafast intramolecular single-electron transfer (SET) from the appended mesityl donor. This creates a charge-separated or electron-transfer (ET) state (Acr•-Mes•⁺).[9] This ET state subsequently undergoes efficient intersystem crossing to form a remarkably long-lived triplet ET state ([³(Acr•-Mes•⁺)]).[9][10]

This triplet ET state is the workhorse of the catalyst. It possesses an exceptionally high energy of 2.37 eV and a lifetime that can extend for microseconds in solution at room temperature and up to two hours at low temperatures (203 K).[7][8][10][11][12] This longevity is critical, as it provides an ample window for the excited catalyst to interact with and activate a substrate molecule.

Caption: Formation of the active triplet electron-transfer (ET) state.

Unprecedented Redox Power

The generation of the Acr•-Mes•⁺ ET state endows the catalyst with formidable redox capabilities. The Mes•⁺ moiety becomes a powerful one-electron oxidant, while the Acr• radical becomes a potent one-electron reductant.

The most frequently harnessed property is its oxidizing power. The excited state reduction potential (Ered) of the catalyst is greater than +2.0 V vs. SCE .[4] This immense oxidizing strength allows it to activate a wide range of substrates that are inaccessible to many other common photocatalysts, including arenes, alkenes, and even carboxylic acids.[4][13]

| Property | Value | Source |

| Photocatalyst Activation (λmax) | ~450 nm | |

| Ground State Reduction Potential (Ered) | -0.49 V vs SCE | [8] |

| Ground State Oxidation Potential (Eox) | +1.88 V vs SCE | [8] |

| Excited State Reduction Potential (Ered) | > +2.0 V vs SCE | [4] |

| Triplet ET State Energy | 2.37 eV | [8][10][12] |

| Triplet ET State Lifetime (MeCN) | 27 µs | [6] |

Table 1: Key Photophysical and Electrochemical Properties of 9-Mesityl-10-methylacridinium.

The Catalytic Cycle in Action: Oxidative Quenching

The majority of transformations employing [Acr⁺-Mes] operate through an oxidative quenching cycle . This pathway is central to its utility in C–H functionalization and hydrofunctionalization reactions.[13][14][15]

-

Photoexcitation: The ground state catalyst absorbs a photon to generate the active triplet ET state, ³[Acr•-Mes•⁺].

-

Substrate Oxidation: The highly oxidizing ET state abstracts an electron from a suitable substrate (S), generating a substrate radical cation (S•⁺) and the reduced form of the catalyst, the acridinyl radical (Acr•-Mes).

-

Radical Transformation: The substrate radical cation (S•⁺) undergoes the desired chemical transformation, often involving reaction with a nucleophile or a hydrogen atom donor.

-

Catalyst Regeneration: The acridinyl radical (Acr•-Mes) is a strong reductant. To complete the catalytic cycle, it must be oxidized back to the ground state [Acr⁺-Mes]. This is typically accomplished by a mild terminal oxidant present in the reaction mixture, which can often be molecular oxygen or another suitable electron acceptor.

Caption: A generalized oxidative quenching cycle for [Acr⁺-Mes].

Field-Proven Application: Anti-Markovnikov Hydrofunctionalization

A compelling demonstration of the catalyst's power is in the anti-Markovnikov hydrofunctionalization of alkenes, a reaction of significant value in pharmaceutical and agrochemical synthesis.[13] Traditional methods often yield the Markovnikov-selective product. Photoredox catalysis with [Acr⁺-Mes] completely reverses this selectivity.[13]

In a typical reaction, the excited catalyst oxidizes the alkene to its radical cation.[13] This intermediate is then trapped by a nucleophile (e.g., water, alcohol, or carboxylic acid) at the sterically less hindered position. The resulting radical is subsequently reduced and protonated by a hydrogen atom transfer (HAT) co-catalyst, delivering the anti-Markovnikov product with high fidelity.[13]

Experimental Protocol: Catalytic Anti-Markovnikov Hydroetherification of an Alkene

This protocol is a representative example adapted from methodologies developed in the field.[2][13] It serves as a practical guide for researchers looking to implement this chemistry.

Objective: To synthesize an anti-Markovnikov ether adduct from a styrene derivative and an alcohol.

Materials:

-

9-Mesityl-10-methylacridinium tetrafluoroborate (1-2 mol%)

-

Styrene derivative (1.0 equiv)

-

Alcohol (e.g., tert-butanol, 3.0 equiv)

-

Thiophenol (as HAT co-catalyst, 10 mol%)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

-

Schlenk flask or vial with a magnetic stir bar

-

Blue LED light source (e.g., 450 nm, 34 W)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 9-Mesityl-10-methylacridinium tetrafluoroborate.

-

Reagent Addition: Add the styrene derivative, the alcohol, the HAT co-catalyst, and the anhydrous solvent.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

-

Initiation: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired anti-Markovnikov ether product.

Self-Validation: The success of this protocol is validated by the high regioselectivity for the anti-Markovnikov product, which can be confirmed by ¹H NMR analysis. The expected outcome is >20:1 selectivity, a hallmark of this catalytic system.

Conclusion and Outlook

9-Mesityl-10-methylacridinium tetrafluoroborate is more than just another photocatalyst; it is a rationally designed organic engine. Its unique orthogonal structure facilitates the formation of a high-energy, long-lived electron-transfer state, unlocking exceptional oxidizing power under mild, visible-light irradiation. The mechanistic principles outlined in this guide—intramolecular SET, formation of the triplet ET state, and the subsequent oxidative quenching cycle—are fundamental to its broad applicability in synthesizing novel and complex molecules. As the fields of drug discovery and materials science continue to demand more efficient and sustainable synthetic methods, the deep understanding and application of powerful catalysts like [Acr⁺-Mes] will undoubtedly continue to shape the future of chemical innovation.

References

-

Griesbeck, A. G., Maptue, N. E., & Gudipati, V. (2006). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 8(15), 3239–3242. [Link]

-

Fukuzumi, S., Kotani, H., Ohkubo, K., Ogo, S., Tkachenko, N. V., & Lemmetyinen, H. (2004). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 126(6), 1600–1601. [Link]

-

Gilson, M. K., & Fukuzumi, S. (2010). On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. ChemPhysChem, 11(1), 130-133. [Link]

-

Singh, K., & Staig, S. J. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Request PDF. [Link]

-

Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2020). Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies. ACS Catalysis, 10(1), 210–215. [Link]

-

Sharma, U., Kumar, N., & Kumar, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. Organic & Biomolecular Chemistry, 21(14), 2845–2863. [Link]

-

Huang, H., & Yang, Y. (2021). Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. [Link]

-

Nicewicz Laboratory. Organic Photoredox Catalysis. University of North Carolina at Chapel Hill. [Link]

-

Romero, N. A., & Nicewicz, D. A. (2019). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. ACS Catalysis, 9(1), 380-384. [Link]

-

Wilger, D. J., Grandjean, J.-M., Lamm, T. R., & Nicewicz, D. A. (2014). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society, 136(39), 13813–13818. [Link]

-

Twist, K. C., & Procter, D. J. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(18), 11437–11511. [Link]

-

Fukuzumi, S., Kotani, H., Ohkubo, K., Ogo, S., Tkachenko, N. V., & Lemmetyinen, H. (2004). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. ResearchGate. [Link]

-

Pitre, S. (n.d.). Photoredox Catalysis. Pitre Lab. [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Mesityl-10-methylacridinium tetrafluoroborate. PubChem Compound Database. [Link]

-

Bode Research Group. (2015). OC VI (HS 2015). [Link]

-

Gordon, C. G., & Fukuzumi, S. (2010). Comment: Electron-transfer reactions in the 9-mesityl-10-methylacridinium ion: Impurities, triplet states and infinitely long-lived charge-shift states?. The Journal of Chemical Physics, 132(8), 087101. [Link]

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]

- 5. ethz.ch [ethz.ch]

- 6. pitrelab.okstate.edu [pitrelab.okstate.edu]

- 7. Buy 9-Mesityl-10-methylacridinium tetrafluoroborate | 1442433-71-7 [smolecule.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrochemical Properties of 9-Mesityl-10-methylacridinium tetrafluoroborate

Introduction

9-Mesityl-10-methylacridinium tetrafluoroborate, a prominent member of the acridinium salt family of organophotocatalysts, has garnered significant attention within the scientific community, particularly in the realm of organic synthesis.[1][2] First introduced by Fukuzumi, this catalyst, often referred to as the Fukuzumi catalyst, is renowned for its exceptional photophysical properties and strong oxidizing power in its excited state.[1][3] Its robustness, pH independence, and high solubility in a variety of solvents make it a valuable tool for a wide range of chemical transformations.[3] This guide provides a comprehensive overview of the core electrochemical properties of 9-Mesityl-10-methylacridinium tetrafluoroborate, offering insights into its behavior as a potent photoredox catalyst.

The unique architecture of this molecule, featuring an electron-donating mesityl group orthogonally oriented to the electron-accepting acridinium core, gives rise to a long-lived charge-transfer state upon photoexcitation.[4][5] This distinct characteristic is central to its efficacy in mediating a myriad of chemical reactions, including anti-Markovnikov hydroamination and the addition of carboxylic acids to alkenes.[6] Understanding the electrochemical landscape of this catalyst is paramount for designing novel synthetic methodologies and optimizing existing ones.

Core Electrochemical and Photophysical Properties

The electrochemical behavior of 9-Mesityl-10-methylacridinium tetrafluoroborate is characterized by its distinct redox potentials, which govern its ability to engage in single-electron transfer (SET) processes. These properties are typically elucidated using techniques such as cyclic voltammetry and second harmonic AC voltammetry.[4]

Redox Potentials

The key electrochemical parameters for 9-Mesityl-10-methylacridinium tetrafluoroborate are summarized in the table below. These values are crucial for predicting the thermodynamic feasibility of a given photoredox-catalyzed reaction.

| Property | Value (vs. SCE) | Solvent | Reference |

| Ground State One-Electron Reduction Potential (Ered) | -0.49 V | Benzonitrile | [4] |

| Ground State One-Electron Oxidation Potential (Eox) | +1.88 V | Benzonitrile | [4] |

| Excited State Reduction Potential (E*red) | +2.06 V | Acetonitrile | [3][7] |

| Electron-Transfer State Energy | 2.37 eV | - | [4] |

The high positive value of the excited state reduction potential underscores the potent oxidizing power of the photoexcited catalyst.[3] Upon irradiation with visible light, the catalyst transitions to an excited state, becoming a much stronger oxidant capable of abstracting an electron from a suitable substrate.[8]

The Charge-Transfer State

A defining feature of 9-Mesityl-10-methylacridinium is the formation of a long-lived electron-transfer (ET) state upon photoexcitation.[4][9] In this state, an electron is transferred from the mesitylene moiety (the donor) to the acridinium moiety (the acceptor).[4] This intramolecular charge separation is facilitated by the orthogonal arrangement of the two components, which minimizes π-conjugation.[4] The resulting ET state has a remarkably long lifetime, for instance, 2 hours at 203 K, and a high energy of 2.37 eV.[4][9] This longevity is critical for allowing the excited catalyst sufficient time to interact with and oxidize a substrate.

The formation of this ET state can be represented as follows:

Figure 2: Workflow for Cyclic Voltammetry Analysis.

Application in Photoredox Catalysis

The potent oxidizing nature of the excited state of 9-Mesityl-10-methylacridinium makes it an exemplary photocatalyst for a wide array of organic transformations. [8]The general mechanism for a photoredox catalytic cycle involving this acridinium salt is depicted below.

Figure 3: Generalized Photoredox Catalytic Cycle.

Upon absorption of visible light, the ground state photocatalyst (Acr⁺-Mes) is converted to its excited state ([Acr⁺-Mes]*). This highly oxidizing species can then accept an electron from a substrate molecule (S), leading to the formation of a substrate radical cation (S•⁺) and the reduced form of the photocatalyst (Acr•-Mes). The substrate radical cation can then undergo a variety of subsequent reactions to form the final product. To complete the catalytic cycle, the reduced photocatalyst is re-oxidized back to its ground state by a terminal oxidant. [8]

Conclusion

9-Mesityl-10-methylacridinium tetrafluoroborate stands out as a powerful and versatile organic photoredox catalyst. Its unique electrochemical properties, particularly its high excited-state reduction potential and the formation of a long-lived charge-transfer state, are the cornerstones of its reactivity. A thorough understanding of its redox behavior, obtainable through standard electrochemical techniques like cyclic voltammetry, is indispensable for harnessing its full potential in the development of innovative and efficient synthetic methodologies. The continued exploration of this and related acridinium salts promises to further expand the horizons of photoredox catalysis.

References

- Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. (n.d.).

- Design and application of aminoacridinium organophotoredox catalysts. (2020-01-30). RSC Publishing.

- Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. (n.d.). Journal of the American Chemical Society.

- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. (2023-04-06). RSC Publishing.

- 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. (n.d.). Organic Letters - ACS Publications.

- Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. (n.d.). PMC - NIH.

- Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. (2025-08-06). Request PDF - ResearchGate.

- Discovery and Characterization of Acridine Radical Photoreductants. (n.d.). PMC - NIH.

- 9-Mesityl-10-methylacridinium tetrafluoroborate 1442433-71-7. (n.d.). Sigma-Aldrich.

- Strategies for accessing photosensitizers with extreme redox potentials. (2022-05-03). AIP Publishing.

- On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. (2025-08-06). Request PDF - ResearchGate.

- Photoinduced Electron Transfer in 9-Substituted 10-Methylacridinium Ions. (2017-01-26).

- Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transformations. (2021-02-15).

- Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. (2025-08-06). ResearchGate.

Sources

- 1. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]

- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Excited State Lifetime of 9-Mesityl-10-methylacridinium tetrafluoroborate

Introduction: The Rise of a Powerful Photoredox Catalyst

9-Mesityl-10-methylacridinium tetrafluoroborate, a prominent member of the acridinium salt family of organic photoredox catalysts, has garnered significant attention in synthetic organic chemistry. Its ability to initiate chemical reactions upon absorption of visible light has made it a valuable tool for developing novel and sustainable synthetic methodologies. A deep understanding of its photophysical properties, particularly the lifetime of its excited states, is paramount for optimizing existing applications and designing new catalytic cycles. This guide provides a comprehensive overview of the excited state dynamics of 9-Mesityl-10-methylacridinium tetrafluoroborate, the methodologies for its characterization, and the critical interpretation of the resulting data for researchers, scientists, and drug development professionals.

The Complex Photophysics of 9-Mesityl-10-methylacridinium tetrafluoroborate

Upon photoexcitation, 9-Mesityl-10-methylacridinium tetrafluoroborate embarks on a series of rapid and intricate photophysical processes that dictate its reactivity as a photocatalyst. The initial absorption of a photon elevates the molecule to a locally excited (LE) singlet state. However, this state is exceptionally short-lived.

The Ultrafast Charge Transfer and the Resulting Excited States

The defining characteristic of this molecule's photophysics is the rapid intramolecular electron transfer from the electron-rich mesityl group to the photoexcited acridinium core. This process occurs on a picosecond timescale, with a reported fluorescence lifetime of the initial singlet excited state of approximately 4.2 ps. This ultrafast event leads to the formation of a charge-transfer (CT) state.

This CT state is a key intermediate in the photocatalytic cycle. It possesses both oxidizing (the mesityl radical cation) and reducing (the acridinyl radical) moieties within the same molecule. The CT state fluoresces and decays on the nanosecond timescale.

Furthermore, intersystem crossing from the CT state can populate a locally excited triplet state of the acridinium core. This triplet state has a significantly longer lifetime, on the order of microseconds at room temperature in the absence of oxygen.

A pivotal and debated aspect of this molecule's photophysics is the potential for an extremely long-lived electron-transfer (ET) state. One study has reported lifetimes as long as two hours at 203 K. However, other research has contested this, suggesting that observations of a long-lived species are the result of a sacrificial process rather than a true, persistent photoredox state. This ongoing discussion highlights the complexity of the system and the importance of careful experimental design and data interpretation.

The following diagram illustrates the key photophysical pathways of 9-Mesityl-10-methylacridinium tetrafluoroborate:

Caption: Key photophysical pathways of 9-Mesityl-10-methylacridinium tetrafluoroborate.

Experimental Determination of Excited State Lifetimes: A Practical Guide

The primary technique for measuring the nanosecond-scale excited state lifetimes of molecules like 9-Mesityl-10-methylacridinium tetrafluoroborate is Time-Correlated Single Photon Counting (TCSPC). This highly sensitive method allows for the precise determination of fluorescence decay kinetics.

Core Principles of Time-Correlated Single Photon Counting (TCSPC)

TCSPC operates by exciting a sample with a high-repetition-rate pulsed light source (e.g., a laser or LED) and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile of the sample.

The following diagram outlines the fundamental workflow of a TCSPC experiment:

Caption: Workflow for a Time-Correlated Single Photon Counting (TCSPC) experiment.

Experimental Protocol for TCSPC Measurement

-

Sample Preparation:

-

Prepare a dilute solution of 9-Mesityl-10-methylacridinium tetrafluoroborate in a suitable solvent (e.g., acetonitrile). The concentration should be low enough to avoid aggregation and inner-filter effects (typically in the micromolar range).

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can quench the excited states.

-

-

Instrument Setup:

-

Select an excitation wavelength that is strongly absorbed by the acridinium salt (typically in the blue region of the spectrum, around 420-440 nm).

-

Set the emission monochromator to the maximum of the fluorescence emission spectrum.

-

Adjust the instrument parameters (e.g., detector voltage, pulse repetition rate, collection time) to achieve an optimal signal-to-noise ratio. The photon counting rate should be kept low (typically less than 5% of the laser repetition rate) to avoid pulse pile-up artifacts.

-

-

Data Acquisition:

-

Acquire the fluorescence decay profile of the sample.

-

Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF is crucial for deconvolution of the true fluorescence decay from the instrument's temporal response.

-

-

Data Analysis:

-

Perform a deconvolution of the sample decay with the IRF.

-

Fit the resulting decay curve to one or more exponential functions to determine the excited state lifetime(s) (τ). The quality of the fit should be assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

Data Interpretation and Key Considerations

The fluorescence decay of 9-Mesityl-10-methylacridinium tetrafluoroborate may not always be mono-exponential, indicating the presence of multiple excited state species or complex decay pathways. A multi-exponential fit may be necessary to accurately model the data.

Table 1: Representative Photophysical Properties of 9-Mesityl-10-methylacridinium and Related Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Excited State Lifetime (τ) (ns) | Quantum Yield (Φ) | Reference |

| 9-Mesityl-10-methylacridinium | ~430 | ~520 | Varies with solvent and conditions | ~0.98 (for ET state formation) | |

| N-aryl substituted acridiniums | - | - | > 20 (with electron-withdrawing groups) | - | |

| N-benzyl acridinium | - | - | ~24 | - |

Note: The excited state lifetime of 9-Mesityl-10-methylacridinium is highly dependent on the specific excited state being probed (e.g., ¹CT vs. ³T₁) and the experimental conditions.

Conclusion: A Catalyst of Continuing Interest

9-Mesityl-10-methylacridinium tetrafluoroborate remains a subject of intense research due to its remarkable photocatalytic activity. A thorough understanding of its complex excited state dynamics, particularly the lifetimes of its various excited states, is essential for harnessing its full potential in chemical synthesis and other applications. The methodologies and considerations outlined in this guide provide a framework for researchers to accurately characterize this powerful photocatalyst and contribute to the ongoing exploration of its rich photochemistry.

References

- Fukuzumi, S., Ohkubo, K. (2014). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives.

- Griesbeck, A. G., Cho, M. (2007).

- Benniston, A. C., Harriman, A., Li, P., Rostron, J. P., van Ramesdonk, H. J., Groeneveld, M. M., Zhang, H., Verhoeven, J. W. (2005).

charge-transfer state in acridinium photocatalysts

An In-Depth Technical Guide to Charge-Transfer States in Acridinium Photocatalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic photoredox catalysis has emerged as a powerful tool in modern synthetic chemistry, enabling the construction of complex molecular architectures under mild conditions. At the heart of this revolution lie photocatalysts capable of absorbing light and initiating single-electron transfer (SET) processes. Among these, acridinium-based photocatalysts have garnered significant attention due to their exceptional excited-state oxidizing ability and tunable photophysical properties. A key feature governing their reactivity is the formation of a charge-transfer (CT) state upon photoexcitation. This guide provides an in-depth technical exploration of the charge-transfer phenomenon in acridinium photocatalysts, offering a blend of fundamental principles, field-proven experimental insights, and detailed methodologies for their characterization.

The Acridinium Core: A Privileged Scaffold for Photoredox Catalysis

The acridinium scaffold is characterized by a tricyclic aromatic structure containing a positively charged nitrogen atom. This inherent positive charge renders the acridinium core highly electron-deficient, a crucial feature that underpins its potent photo-oxidizing capabilities. Upon absorption of light, typically in the visible region, the acridinium photocatalyst is promoted to an electronically excited state.

The most common and synthetically valuable acridinium photocatalysts are 9-mesityl-10-methylacridinium (Mes-Acr⁺) and its derivatives. The sterically demanding mesityl group at the 9-position plays a critical role. It forces a nearly perpendicular (orthogonal) orientation between the acridinium and mesityl rings. This specific geometry is not a random structural quirk; it is a deliberate design element that minimizes electronic conjugation between the two moieties in the ground state. This electronic isolation is paramount for the formation of a well-defined and highly reactive charge-transfer state upon photoexcitation.

The Genesis of the Charge-Transfer State: A Tale of Two Rings

Upon photoexcitation, a profound electronic rearrangement occurs within the acridinium photocatalyst. An electron is transferred from the electron-rich mesityl group (the donor) to the electron-deficient acridinium core (the acceptor). This light-induced intramolecular electron transfer results in the formation of a charge-transfer (CT) state.

Key Characteristics of the Acridinium CT State:

-

Spatial Separation of Charge: In the CT state, the highest occupied molecular orbital (HOMO) is localized on the mesityl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the acridinium core. This spatial separation of the radical cation (on the mesityl) and the radical (on the acridinium) is a defining feature.

-

Long-Lived Excited State: The geometric orthogonality between the donor and acceptor moieties minimizes the electronic coupling between them. This leads to a smaller energy gap between the singlet and triplet CT states and a slower rate of non-radiative decay, resulting in a relatively long-lived excited state. This longevity is crucial for allowing sufficient time for bimolecular reactions with substrates to occur.

-

Potent Oxidizing Power: The acridinium core in the CT state possesses a vacancy in its high-energy orbital, making it an exceptionally strong photo-oxidant, capable of oxidizing a wide range of organic substrates.

Below is a diagram illustrating the formation of the charge-transfer state in Mes-Acr⁺.

Caption: Photoexcitation of Mes-Acr⁺ leads to a charge-transfer state, enabling substrate oxidation.

Experimental Characterization of the Charge-Transfer State

A multi-pronged experimental approach is necessary to fully characterize the formation, lifetime, and reactivity of the charge-transfer state.

Steady-State UV-Visible Absorption and Fluorescence Spectroscopy

-

Purpose: To determine the ground-state absorption and emission properties of the photocatalyst.

-

Methodology:

-

Prepare a dilute solution of the acridinium photocatalyst (e.g., 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile).

-

Record the UV-Visible absorption spectrum using a spectrophotometer. The spectrum will reveal the wavelengths of light the molecule absorbs.

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting at a wavelength corresponding to a major absorption band. The emission spectrum provides information about the energy of the excited state.

-

-

Interpretation: The absorption spectrum of Mes-Acr⁺ typically shows a broad, featureless band in the visible region, which is characteristic of a charge-transfer transition. The fluorescence spectrum is often red-shifted relative to the absorption, and the solvatochromism (shift in emission wavelength with solvent polarity) can provide further evidence for a CT state.

Time-Resolved Fluorescence Spectroscopy

-

Purpose: To measure the lifetime of the excited state (the CT state).

-

Methodology:

-

Use a picosecond or nanosecond pulsed laser to excite the sample.

-

Detect the resulting fluorescence decay over time using a sensitive detector like a streak camera or a time-correlated single-photon counting (TCSPC) system.

-

Fit the decay trace to an exponential function to extract the excited-state lifetime (τ).

-

-

Interpretation: The lifetime of the CT state is a critical parameter. For Mes-Acr⁺, lifetimes are typically in the nanosecond to microsecond range, depending on the solvent and substitution pattern. A long lifetime is desirable for efficient catalysis.

Transient Absorption Spectroscopy

-

Purpose: To directly observe the spectral signatures of the transient species formed after photoexcitation, including the CT state and any subsequent radical ions.

-

Methodology:

-

Excite the sample with a short, intense "pump" laser pulse.

-

Probe the sample at various time delays after the pump pulse with a second, weaker "probe" light source.

-

The difference in the absorption of the probe light with and without the pump pulse provides the transient absorption spectrum.

-

-

Interpretation: The transient absorption spectrum of an acridinium photocatalyst after excitation will show features corresponding to the acridinium radical (Acr•) and the mesityl radical cation (Mes•⁺). The decay of these signals over time provides information about the lifetime of the CT state and its reactivity with substrates.

Cyclic Voltammetry

-

Purpose: To determine the ground-state and excited-state redox potentials of the photocatalyst.

-

Methodology:

-

Dissolve the acridinium salt in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a three-electrode setup (working, reference, and counter electrodes) in an electrochemical cell.

-

Scan the potential of the working electrode and measure the resulting current.

-

-

Interpretation: The reduction potential of the acridinium photocatalyst in its ground state (Ered(PC/PC•)) can be directly measured. The excited-state reduction potential (Ered(PC/PC•)) can then be estimated using the Rehm-Weller equation:

Ered(PC/PC•) = Ered(PC/PC•) + E₀₀

where E₀₀ is the zero-zero excitation energy, which can be estimated from the intersection of the normalized absorption and emission spectra. The excited-state potential is a direct measure of the photocatalyst's oxidizing strength.

Table 1: Representative Photophysical and Electrochemical Data for Mes-Acr⁺

| Property | Value | Technique |

| Absorption λmax | ~430 nm | UV-Vis Spectroscopy |

| Emission λmax | ~510 nm | Fluorescence Spectroscopy |

| Excited-State Lifetime (τ) | ~2.2 ns (in MeCN) | Time-Resolved Fluorescence |

| Ground-State Reduction Potential | -0.58 V vs SCE | Cyclic Voltammetry |

| Excited-State Reduction Potential | +2.08 V vs SCE | Calculated (Rehm-Weller) |

Note: These values are approximate and can vary depending on the specific derivative and solvent conditions.

The Role of the Charge-Transfer State in Catalysis

The formation of the potent oxidizing CT state is the linchpin of acridinium photoredox catalysis. The catalyst in this state can readily accept an electron from a suitable organic substrate, initiating a radical cascade that leads to the desired product.

The general catalytic cycle is depicted below:

Caption: General catalytic cycle for an oxidative acridinium photocatalyst.

The efficiency of the overall catalytic process is intimately linked to the properties of the CT state. A high quantum yield for CT state formation, a long CT state lifetime, and a sufficiently high excited-state reduction potential are all critical for successful catalysis.

Conclusion and Future Outlook

The charge-transfer state is the cornerstone of acridinium photocatalysis. A thorough understanding of its formation, properties, and reactivity is essential for the rational design of new and improved acridinium-based photocatalysts. The experimental techniques outlined in this guide provide a robust framework for characterizing these crucial intermediates. As the field of photoredox catalysis continues to evolve, the ability to precisely tune the nature of the charge-transfer state through synthetic modification of the acridinium scaffold will undoubtedly unlock new and exciting chemical transformations, with profound implications for drug discovery and materials science.

References

-

Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Chlorination of Aldehydes. Science, 322(5898), 77–80. [Link]

-

Fukuzumi, S., & Ohkubo, K. (2014). Acridinium Ions as Efficient and Robust Photoredox Catalysts. Organic & Biomolecular Chemistry, 12(33), 6059–6071. [Link]

-

Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

-

Bard, A. J., & Faulkner, L. R. (2000). Electrochemical Methods: Fundamentals and Applications. Wiley. [Link]

Spectroscopic Analysis of 9-Mesityl-10-methylacridinium Tetrafluoroborate: A Comprehensive Technical Guide for Advanced Research

Introduction: The Rise of a Powerful Photoredox Catalyst

In the landscape of modern organic synthesis and drug development, photoredox catalysis has emerged as a transformative platform, enabling novel and efficient chemical reactions under mild conditions.[1] Central to the success of this field is the development of robust and versatile photocatalysts. Among these, 9-Mesityl-10-methylacridinium tetrafluoroborate has garnered significant attention for its exceptional photophysical properties and broad applicability.[2] This organic dye, a derivative of the acridinium scaffold, possesses a unique electronic structure that allows it to act as a potent photooxidant upon excitation with visible light. Its utility spans a wide range of transformations, from anti-Markovnikov hydrofunctionalizations of alkenes to the generation of highly reactive radical intermediates.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for characterizing 9-Mesityl-10-methylacridinium tetrafluoroborate and understanding its function as a photocatalyst. We will delve into the principles and practical execution of steady-state and time-resolved spectroscopy, as well as nuclear magnetic resonance and electrochemical methods. Beyond mere procedural descriptions, this guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of how each technique contributes to a holistic picture of the catalyst's behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable photocatalyst in their work.

Molecular Structure and Fundamental Properties

9-Mesityl-10-methylacridinium tetrafluoroborate is an organic salt with the chemical formula C₂₃H₂₂BF₄N.[3] Its structure features a planar acridinium core, which acts as the chromophore and electron-accepting moiety. The presence of a methyl group at the 10-position and a bulky mesityl (2,4,6-trimethylphenyl) group at the 9-position are critical to its stability and photophysical properties. The tetrafluoroborate anion serves as the counterion.

The steric hindrance provided by the mesityl group forces it to adopt a nearly orthogonal orientation with respect to the acridinium plane. This geometric constraint minimizes ground-state electronic conjugation but is crucial for the formation of a long-lived charge-transfer excited state, a key feature of its photocatalytic activity.

UV-Visible Absorption Spectroscopy: Probing the Ground State

UV-Vis spectroscopy is the foundational technique for characterizing the light-absorbing properties of a photocatalyst. It provides information about the electronic transitions from the ground state to various excited states.

The "Why": Understanding Electronic Transitions

The UV-Vis absorption spectrum of 9-Mesityl-10-methylacridinium tetrafluoroborate reveals the wavelengths of light it can absorb to initiate a photochemical process. The position and intensity of the absorption bands are dictated by the electronic structure of the acridinium core. For a photocatalyst, it is crucial to identify the wavelength of maximum absorbance (λmax) to select an appropriate light source for efficient excitation.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of 9-Mesityl-10-methylacridinium tetrafluoroborate.

Materials:

-

9-Mesityl-10-methylacridinium tetrafluoroborate

-

Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mM) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent. Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 50 µM.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 300-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the λmax values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy: Unveiling the Excited State

Fluorescence spectroscopy is a powerful tool for investigating the properties of the excited state, including its energy, lifetime, and susceptibility to quenching.

The "Why": Characterizing the Emissive State